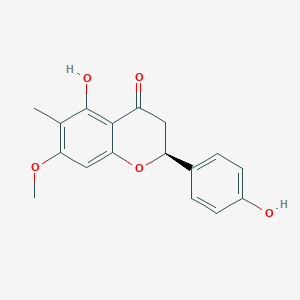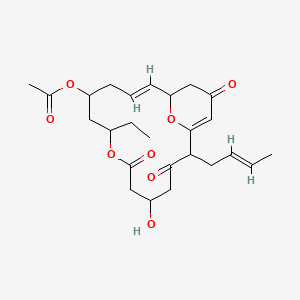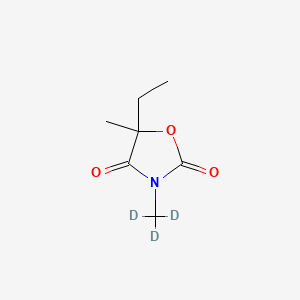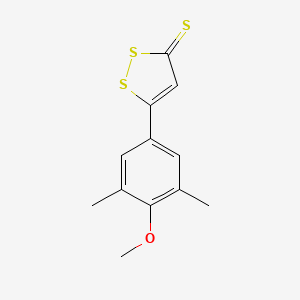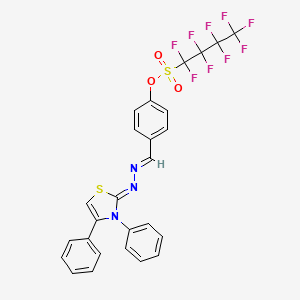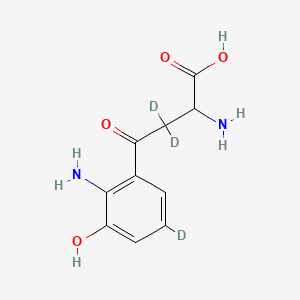
3-Hydroxykynurenine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxykynurenine-d3 is a deuterated form of 3-Hydroxykynurenine, a metabolite of tryptophan. This compound is part of the kynurenine pathway, which is crucial in the metabolism of tryptophan. This compound is often used in scientific research due to its stability and ability to be tracked in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxykynurenine-d3 typically involves the deuteration of 3-Hydroxykynurenine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxykynurenine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid.
Reduction: It can be reduced to form kynurenine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinolinic acid.
Reduction: Kynurenine.
Substitution: Various substituted kynurenines depending on the nucleophile used.
Scientific Research Applications
3-Hydroxykynurenine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Investigated for its potential role in neurodegenerative diseases and immune response modulation.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
3-Hydroxykynurenine-d3 exerts its effects through its involvement in the kynurenine pathway. It acts as a precursor to several important metabolites, including quinolinic acid and kynurenic acid. These metabolites interact with various molecular targets, including kainate receptors and aryl hydrocarbon receptors, influencing immune response and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxykynurenine: The non-deuterated form, which is less stable and harder to track in biological systems.
Kynurenine: Another metabolite in the kynurenine pathway, which has different biological activities.
Quinolinic Acid: A downstream metabolite of 3-Hydroxykynurenine, known for its neurotoxic effects.
Uniqueness
3-Hydroxykynurenine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, particularly in studies involving the kynurenine pathway and its associated diseases.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2-amino-4-(2-amino-5-deuterio-3-hydroxyphenyl)-3,3-dideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i1D,4D2 |
InChI Key |
VCKPUUFAIGNJHC-NZALAYQPSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)O)N)C(=O)C([2H])([2H])C(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
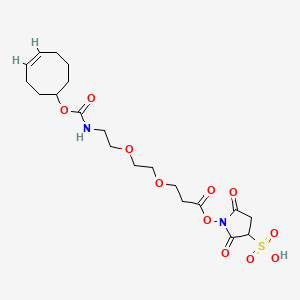
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
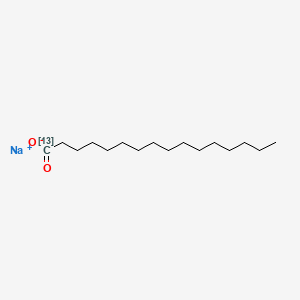
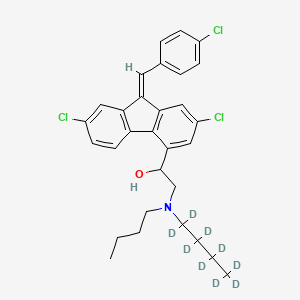
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
